Ascorbyl myristate Ascorbyl myristate Ascorbyl myristate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 33425-76-2
VCID: VC0519483
InChI: InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(22)26-14-15(21)19-17(23)18(24)20(25)27-19/h15,19,21,23-24H,2-14H2,1H3/t15-,19+/m0/s1
SMILES: OC([C@H](O1)[C@H](COC(CCCCCCCCCCCCC)=O)O)=C(O)C1=O
Molecular Formula: C20H34O7
Molecular Weight: 386.48

Ascorbyl myristate

CAS No.: 33425-76-2

Cat. No.: VC0519483

Molecular Formula: C20H34O7

Molecular Weight: 386.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ascorbyl myristate - 33425-76-2

Specification

CAS No. 33425-76-2
Molecular Formula C20H34O7
Molecular Weight 386.48
IUPAC Name (S)-2-((R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl tetradecanoate
Standard InChI InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(22)26-14-15(21)19-17(23)18(24)20(25)27-19/h15,19,21,23-24H,2-14H2,1H3/t15-,19+/m0/s1
Standard InChI Key MSKSZMDNKAEBSG-HNAYVOBHSA-N
SMILES OC([C@H](O1)[C@H](COC(CCCCCCCCCCCCC)=O)O)=C(O)C1=O
Appearance Solid powder

Introduction

Synthesis Methods

The synthesis of ascorbyl myristate through enzymatic catalysis has been studied as an environmentally friendly alternative to conventional chemical methods. Research has focused on optimizing the lipase-catalyzed esterification of L-ascorbic acid with myristic acid to achieve high yields under mild reaction conditions .

In a notable study, the effect of various parameters on the synthesis of ascorbyl myristate was systematically evaluated. The research demonstrated excellent yield using Novozyme435 as a catalyst, with molecular sieve 4 Å (10% w/w of L-ascorbic acid) and tetrabutyl ammonium bromide (TBAB) (10% w/w of L-ascorbic acid) as additives in 1,4-dioxane as the solvent .

Response surface methodology (RSM) and 5-level-4-factor central composite design (CCD) were employed to determine the optimal synthesis conditions. According to the analysis, the optimal parameters were identified as follows :

Table 1: Optimal Synthesis Conditions for Ascorbyl Myristate

ParameterOptimal Value
Reaction time27.1 hours
Temperature54.1°C
Enzyme amount25.9% (w/w of L-ascorbic acid)
Substrate molar ratio5:1 (myristic acid:L-ascorbic acid)
CatalystNovozyme435
AdditivesMolecular sieve 4 Å (10% w/w)
TBAB (10% w/w)
Solvent1,4-dioxane
Yield85.0%

The use of TBAB as an additive is particularly noteworthy, as it appears to enhance the solubility of L-ascorbic acid in the organic solvent, facilitating the reaction between the hydrophilic L-ascorbic acid and the lipophilic myristic acid . The molecular sieve serves to remove water formed during the esterification reaction, driving the equilibrium toward the product.

Applications and Uses

Based on the properties of similar ascorbyl esters, ascorbyl myristate likely possesses significant potential for applications across multiple industries. While research specific to ascorbyl myristate is limited, its applications can be reasonably predicted based on the known uses of related compounds.

Antioxidant Properties

As a lipophilic derivative of ascorbic acid, ascorbyl myristate would be expected to function as an effective antioxidant in lipid-based systems. Ascorbic acid is known to neutralize various types of reactive oxygen species (ROS) and free radicals , and its esterified forms generally retain this activity while offering improved compatibility with lipophilic environments.

Similar compounds like ascorbyl palmitate have been shown to reduce the rate of autoxidation in various oils, including soybean, safflower, sunflower, peanut, and corn oil . By extension, ascorbyl myristate may offer comparable protection against oxidative degradation in lipid-rich formulations.

Cosmetic Applications

Vitamin C derivatives are widely used in cosmetic products for their antioxidant, photoprotective, and skin-brightening properties. Sodium ascorbyl phosphate, for example, has been shown to protect the skin against damage from free radicals, promote collagen formation, and reduce hyperpigmentation .

Ascorbyl myristate, with its balanced lipophilicity, may offer advantages in cosmetic formulations where skin penetration and stability are desired. The compound could potentially be incorporated into:

  • Anti-aging skincare products to combat oxidative stress and promote collagen synthesis

  • Sunscreen formulations to provide additional protection against UV-induced free radicals

  • Skin brightening products to address hyperpigmentation

  • Lipid-rich moisturizers and emulsions where water-soluble vitamin C would be incompatible

Research with sodium ascorbyl phosphate has demonstrated that vitamin C derivatives can significantly reduce UV-induced lipid peroxidation in human skin by approximately 30% . This suggests that ascorbyl myristate might offer similar photoprotective benefits.

Food Preservation

Natural antioxidants are increasingly sought for food preservation applications as alternatives to synthetic preservatives. Ascorbyl esters such as ascorbyl palmitate are already used as food additives to prevent oxidation in fatty foods and oils .

Ascorbyl myristate, with its slightly shorter fatty acid chain compared to ascorbyl palmitate, might offer a balance of properties that could be advantageous in certain food systems. Its potential applications in food preservation include:

  • Stabilization of edible oils against oxidative rancidity

  • Preservation of fat-containing processed foods

  • Protection of flavor compounds in food products

  • Extension of shelf life in emulsion-based foods

Pharmaceutical Formulations

In pharmaceutical applications, antioxidants play crucial roles in preventing the degradation of active pharmaceutical ingredients and maintaining product stability. Ascorbyl myristate could potentially serve as an antioxidant in:

  • Lipid-based drug delivery systems

  • Emulsions and creams for topical application

  • Oil-based injectable formulations

  • Supplements containing oxidation-sensitive compounds

Table 2: Potential Applications of Ascorbyl Myristate Compared to Other Vitamin C Derivatives

Application AreaAscorbyl MyristateAscorbic AcidAscorbyl PalmitateSodium Ascorbyl Phosphate
Water solubilityLowHighVery lowHigh
Oil solubilityModerateLowHighLow
Stability in waterGoodPoorPoorExcellent
Stability in oilGoodN/AGoodN/A
Cosmetic usesBalanced oil/water systemsWater-based formulationsOil-based formulationsWater-based formulations
Food applicationsModerately polar lipid systemsAqueous foodsHighly lipophilic foodsLimited use
Antioxidant efficacy in lipidsGood (predicted)LimitedExcellentLimited
Skin penetrationModerate (predicted)LimitedLimitedGood

Research Findings

Research specifically focused on ascorbyl myristate is relatively limited compared to other ascorbyl esters. The most significant findings in the available literature relate to its synthesis optimization, as discussed in Section 3.

Synthesis Optimization

The research on lipase-catalyzed synthesis of ascorbyl myristate demonstrates that high yields can be achieved under optimized conditions. The study employed response surface methodology to evaluate the effects of multiple parameters simultaneously, providing valuable insights into the complex interactions between reaction variables .

The findings suggest that enzyme concentration, temperature, reaction time, and substrate ratio all significantly influence the yield of ascorbyl myristate. The optimal conditions identified through this research provide a foundation for potential industrial production of this compound.

Comparative Analysis

While direct studies comparing ascorbyl myristate with other ascorbyl esters are lacking, its properties can be predicted based on structural relationships. With a 14-carbon fatty acid chain, ascorbyl myristate would be expected to exhibit properties intermediate between those of ascorbyl laurate (12-carbon chain) and ascorbyl palmitate (16-carbon chain).

The mechanism of action for ascorbyl esters generally involves either direct antioxidant activity or conversion to free ascorbic acid in biological systems. In skin applications, for example, enzymes can cleave the ester bond to release ascorbic acid, as has been observed with sodium ascorbyl phosphate . This enzymatic cleavage may also occur with ascorbyl myristate, allowing for the controlled release of vitamin C in target tissues.

Table 3: Predicted Comparative Properties of Ascorbyl Esters Based on Fatty Acid Chain Length

PropertyAscorbyl Laurate (C12)Ascorbyl Myristate (C14)Ascorbyl Palmitate (C16)Ascorbyl Stearate (C18)
Lipophilicity++++++++++
Water dispersibility+++++++
Melting pointLowerIntermediate115-118°C Higher
Oil solubilityGoodGoodExcellentExcellent
Emulsifying propertiesBetterGoodModerateLimited

The intermediate chain length of ascorbyl myristate might offer a balanced profile that could be advantageous in certain formulations where both some degree of water dispersibility and lipid solubility are desired.

Future Research Directions

Given the limited research specifically focused on ascorbyl myristate, numerous opportunities exist for further investigation of this compound. Future research directions might include:

Physical and Chemical Characterization

Comprehensive characterization of ascorbyl myristate's physical and chemical properties would provide valuable information for formulation scientists and researchers. Studies should address:

  • Detailed spectroscopic analysis and structural confirmation

  • Determination of melting point, solubility parameters, and partition coefficients

  • Stability studies under various conditions (temperature, pH, light exposure)

  • Compatibility with common formulation ingredients

Antioxidant Efficacy

While the antioxidant activity of ascorbyl myristate can be inferred from related compounds, direct studies would provide concrete evidence of its efficacy:

  • In vitro free radical scavenging assays

  • Protection against lipid peroxidation in model systems

  • Comparative studies with other natural and synthetic antioxidants

  • Synergistic effects with other antioxidants (e.g., tocopherols, as observed with sodium ascorbyl phosphate )

The potential for synergistic effects is particularly interesting, as studies with sodium ascorbyl phosphate have shown that combinations with vitamin E acetate can provide significantly greater protection against oxidative stress than either compound alone .

Biological Activity

Investigation of the biological effects of ascorbyl myristate would illuminate its potential in cosmetic and pharmaceutical applications:

  • Skin penetration and metabolism studies

  • Effects on collagen synthesis and skin brightening

  • Anti-inflammatory properties

  • Safety and toxicological profile

Formulation Studies

Research on the incorporation of ascorbyl myristate into various formulation types would benefit product developers:

  • Stability in different vehicle systems

  • Effect of formulation parameters on antioxidant activity

  • Development of novel delivery systems

  • Sensory characteristics of formulations containing ascorbyl myristate

Alternative Synthesis Methods

While enzymatic synthesis has shown promising results, exploration of alternative methods could lead to improved production processes:

  • Continuous flow enzymatic reactions

  • Green chemistry approaches

  • Scale-up considerations for industrial production

  • Economic analysis of production methods

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